2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Overview

Description

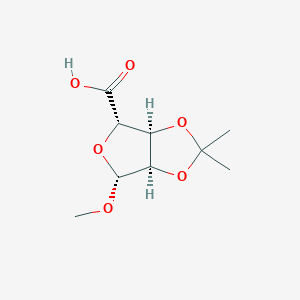

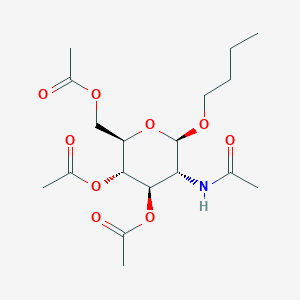

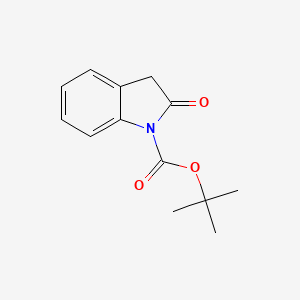

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a modified sugar molecule that has been the subject of various synthetic studies. The modification involves the protection of the hydroxyl groups at the 2nd and 3rd positions of the ribose sugar with an isopropylidene group, which is a common strategy in carbohydrate chemistry to prevent unwanted reactions at these positions during chemical synthesis .

Synthesis Analysis

The synthesis of derivatives of 2,3-O-isopropylidene-D-ribosic acid has been explored through various methods. For instance, the synthesis of methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside was achieved via the Birch reduction of 2-methyl-3-furoic acid . Additionally, the synthesis of methyl-2,3-O-isopropylidene-5-dimethyl-arsinoyl-β-d-ribofuranoside and its derivatives was examined using gas chromatography and thin-layer chromatography, with the purity confirmed by NMR spectroscopy . Another study focused on the synthesis of methyl 6-deoxy-2,3-O-isopropylidene-α-D-ribo-hexopyranosid-4-ulose from methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by oxidation and reduction steps .

Molecular Structure Analysis

The molecular structure of 2,3-O-isopropylidene derivatives has been analyzed in several studies. For example, the crystal structure of 2',3'-O-isopropylidene inosine revealed significant conformational variations among the molecules in the asymmetric unit, with ribose puckers falling in the O(4')-exo region . The crystal structure of methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-α-d-galactopyranoside was determined by X-ray diffraction, showing slight distortions in the β-d-galactosyl rings and severe distortions in the α-d-galactoside ring due to the isopropylidene group .

Chemical Reactions Analysis

The reactivity of 2,3-O-isopropylidene derivatives has been investigated in various chemical reactions. For instance, the acetolysis of 3-O-acetyl-5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose led to the synthesis of 3'-C-methylnucleosides with β-D-ribo- and α-D-arabino configurations . Nucleophilic displacements and deamination reactions of methyl 2,3-O-isopropylidene-4-O-toluene-p-sulphonyl-α-d-lyxo- and -β-l-ribo-pyranosides were also studied, yielding various products including unsaturated sugars and amino sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-O-isopropylidene derivatives are closely related to their molecular structure and the presence of protective groups. The isopropylidene group imparts certain steric and electronic effects that influence the reactivity and stability of the sugar molecule. The conformational variability observed in the crystal structures suggests that these derivatives can adopt multiple conformations, which may affect their physical properties such as solubility and crystallinity . The chemical properties, such as reactivity in nucleophilic displacements and susceptibility to deamination, are also influenced by the protective groups and the overall molecular conformation .

Scientific Research Applications

Synthesis and Derivatives

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid plays a crucial role in the synthesis of various compounds. For instance, it is involved in the synthesis of acetylenic sugars and uronic acids, where it undergoes treatment with acetone and subsequent oxidation to yield specific sugar derivatives (Berg & Kjølberg, 1977)(Berg & Kjølberg, 1977). Additionally, it facilitates the stereoselective synthesis of C-nucleosides and C-nucleoside analogues via radical pathways (Vismara et al., 1992)(Vismara, Torri, Pastori, & Marchiandi, 1992).

Structural and Chemical Analysis

This compound is also significant in the structural analysis of related molecules. Hanaya and Yamamoto (1989) demonstrated its use in synthesizing and analyzing 4-deoxy-4-(hydroxyphosphinyl and phenylphosphinyl)-D-ribosides (Hanaya & Yamamoto, 1989). Its derivatives have been synthesized for antiviral evaluations, indicating its potential in medicinal chemistry (Ali, Ali, & Abdel-Rahman, 2007)(Ali, Ali, & Abdel-Rahman, 2007).

Future Directions

properties

IUPAC Name |

(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5+,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFKDZSYIKUCGF-BYPJNBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448844 | |

| Record name | ST092333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid | |

CAS RN |

54622-95-6 | |

| Record name | ST092333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

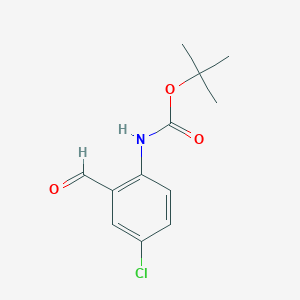

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)